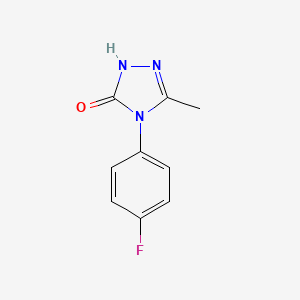

4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-6-11-12-9(14)13(6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATKZKFLRJTOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363245 | |

| Record name | 4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860650-96-0 | |

| Record name | 4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is in the development of antifungal agents. Research indicates that compounds with a triazole moiety exhibit significant antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The fluorophenyl group enhances the compound's lipophilicity and cellular uptake, potentially increasing its efficacy against tumor cells .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that it can act as an inhibitor of certain phosphodiesterases, which play roles in signal transduction pathways relevant to various diseases .

Fungicides

In agriculture, this compound has been investigated as a potential fungicide. Its efficacy against plant pathogens can help manage diseases in crops, thereby improving yield and food security. The mode of action typically involves disruption of fungal cell membrane integrity and inhibition of spore germination .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited comparable activity to fluconazole, suggesting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In a research article focused on anticancer agents, this compound was tested against breast cancer cell lines. The findings demonstrated significant cytotoxic effects at low micromolar concentrations, with a mechanism involving cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Triazolone derivatives with modifications in the aryl or alkyl groups have been synthesized to explore structure-activity relationships (SAR). Key analogues include:

Notes:

- Halogen substituents : Fluorine (target compound) vs. chlorine () at the para position of the phenyl ring significantly impacts potency. Fluorine’s smaller size and electronegativity enhance binding to hydrophobic pockets in ion channels .

- Alkyl chain modifications : Replacing the methyl group with ethyl (e.g., ) reduces PI, indicating higher neurotoxicity despite comparable ED₅₀ values.

- Aryloxy extensions : The pentyloxy group in improves lipophilicity but lowers PI, suggesting a trade-off between efficacy and safety.

Anticonvulsant Activity Across Analogues

The target compound exhibits superior anticonvulsant activity in the maximal electroshock (MES) test (ED₅₀ = 25.5 mg/kg) compared to its 4-chlorophenyl analogue (ED₅₀ = 30.2 mg/kg) and 3-ethyl derivatives (ED₅₀ = 26.9 mg/kg) . Its broad-spectrum activity against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline further highlights its versatility .

Mechanism-Based Comparisons

- GABAergic Modulation : The target compound potentiates GABAergic neurotransmission, akin to benzodiazepines, but with reduced sedation due to selective receptor interactions .

- Voltage-Gated Ion Channels : Unlike 4-butyl-5-(4-alkoxyphenyl) triazolones (), which primarily target sodium channels, the target compound inhibits both sodium and calcium channels, broadening its therapeutic scope .

Research Findings and Clinical Potential

Biological Activity

4-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈FN₃O

- Molecular Weight : 193.178 g/mol

- CAS Number : 860650-96-0

This compound features a triazole ring, which is known for its role in various pharmacological activities, including antifungal, antibacterial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature for its synthesis, often utilizing conditions such as refluxing in ethanol with appropriate catalysts and reagents to yield high purity products.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance:

- In vitro studies show that derivatives of 1,2,4-triazoles can inhibit the growth of various bacteria and fungi. Specific studies have indicated that certain triazole compounds exhibit activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 12.5 | |

| 5-substituted triazoles | Antifungal | 15.0 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example:

- A study reported that triazole-linked compounds demonstrated significant cytotoxicity against various cancer cell lines including MDA-MB-231 (human breast cancer) with IC50 values ranging from 15.3 to 29.1 μM .

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Triazole derivative | MDA-MB-231 | 29.1 | |

| Triazole derivative | T47D | 27.3 |

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms and cancer cells.

- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt the integrity of microbial membranes, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound showed potent activity against resistant bacterial strains.

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer cell lines, derivatives were synthesized and tested for their cytotoxic effects. The study concluded that modifications on the triazole ring significantly enhanced anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(4-fluorophenyl)-3-methyl-1,2,4-triazol-5(4H)-one and its analogs?

- Answer : A common approach involves one-pot diazotization and Meerwin arylation using reagents like t-butyl nitrite and copper(I) chloride as catalysts. For example, analogous triazolones (e.g., carfentrazone-ethyl) are synthesized from intermediates like TZLO-A in acetonitrile or butanone solvents . Key parameters include reaction temperature (optimized at 0–5°C for diazotization) and stoichiometric ratios (e.g., 1:1.2 for TZLO-A:t-BuONO). Purity is confirmed via HPLC or NMR .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using diffractometers (e.g., Enraf–Nonius CAD-4). Structure refinement utilizes the SHELX system (e.g., SHELXL for small-molecule refinement), which calculates parameters like unit cell dimensions (e.g., monoclinic system with β = 100.91° for a related compound) and R factors (e.g., R = 0.050, wR = 0.143) . Data-to-parameter ratios >12:1 ensure reliability .

Q. What are the primary biological activities reported for 1,2,4-triazol-5(4H)-one derivatives?

- Answer : Triazolones exhibit antimicrobial, antifungal, and antitumor activities . For instance, analogs with fluorophenyl groups show enhanced lipophilicity, improving membrane interaction in antimicrobial assays . Biological screening typically involves in vitro MIC (Minimum Inhibitory Concentration) tests against pathogens like Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between similar triazolone derivatives?

- Answer : Contradictions often arise from substituent effects (e.g., fluorine position, methyl groups). Systematic SAR (Structure-Activity Relationship) studies are critical. For example:

- Compare analogs like 4-(4-fluorophenyl) vs. 4-(2-bromo-4-methylphenoxy) derivatives in cytotoxicity assays .

- Use molecular docking to assess binding affinity to targets (e.g., PI3K/AKT pathway proteins) .

- Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What experimental strategies optimize the stability of triazolone derivatives under physiological conditions?

- Answer :

- pH stability studies : Test solubility and degradation in buffers (pH 1–9) using UPLC .

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS for metabolite identification (e.g., hydroxylation at the fluorophenyl ring) .

- Formulation strategies : Encapsulate in nanoparticles to enhance bioavailability and reduce ABC transporter-mediated efflux .

Q. How can computational methods enhance the design of triazolone-based inhibitors?

- Answer :

- Molecular dynamics (MD) simulations : Predict binding modes to targets (e.g., neuraminidase or PI3K) using software like GROMACS .

- QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with activity data to prioritize synthetic targets .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., triazolone ring for nucleophilic attacks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.